Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride
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Overview
Description
“Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride” is a chemical compound with the molecular formula C7H12ClN3 . It is listed under CAS No. 2243513-65-5.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl pyrazolo-pyridine-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For example, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl pyrazolo-pyridine-carboxylates .Scientific Research Applications
Synthesis Techniques and Chemical Properties :
- Novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates by treatment with the Vilsmeier–Haack reagent, revealing a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring (Verdecia et al., 1996).
- A study on the structure of spontaneous transformation products of similar compounds in crystal and solution demonstrated the existence of zwitterions with a proton localized on the nitrogen atom of the piperidine ring (Gubaidullin et al., 2014).
Application in Material Science and Corrosion Inhibition :
- Pyrazolo[3,4-b]pyridine derivatives synthesized using ultrasonic irradiation in aqueous medium showed potential as corrosion inhibitors for mild steel in hydrochloric acid, suggesting their applicability in material science and engineering (Dandia et al., 2013).
Structural and Optical Properties :
- The structural and optical characteristics of certain pyrazolo[4,3-b]pyridine derivatives were investigated, revealing their monoclinic polycrystalline nature and potential applications in photovoltaic devices (Zedan et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that compounds of the pyrazolo[4,3-b]pyridine class have been studied for their potential role in various biochemical pathways .
Mode of Action
It’s known that n-boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert -butyl carboxylates via intermediate carboxylic acids .
Biochemical Pathways
Compounds of the pyrazolo[4,3-b]pyridine class have been associated with various biochemical pathways .
Result of Action
Compounds of the pyrazolo[4,3-b]pyridine class have been associated with various biological effects .
Properties
IUPAC Name |
methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-12-8-3-6(9(13)14-2)4-10-7(8)5-11-12;;/h5-6,10H,3-4H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQVIUJBWDWBCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NCC(C2)C(=O)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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